Cas no 1042527-22-9 ((2-methylbutyl)(1-phenylethyl)amine)

(2-Methylbutyl)(1-phenylethyl)amine is a chiral amine compound featuring a branched alkyl chain and a phenyl-substituted ethyl group. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly for asymmetric reactions and pharmaceutical applications. The presence of both aliphatic and aromatic moieties enhances its versatility in forming derivatives or serving as a ligand in catalytic systems. The chiral center at the phenylethyl group allows for potential use in enantioselective synthesis. This compound is typically handled under inert conditions due to its amine functionality, ensuring stability during storage and reactions. Its well-defined molecular structure facilitates precise modifications for targeted applications in medicinal chemistry and material science.
(2-methylbutyl)(1-phenylethyl)amine structure
1042527-22-9 structure
Product Name:(2-methylbutyl)(1-phenylethyl)amine
CAS No:1042527-22-9
MF:C13H21N
MW:191.3125436306
CID:5230238
PubChem ID:43200579
Update Time:2026-03-07

(2-methylbutyl)(1-phenylethyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, α-methyl-N-(2-methylbutyl)-
    • 2-Methyl-N-(1-phenylethyl)butan-1-amine
    • (2-methylbutyl)(1-phenylethyl)amine
    • Inchi: 1S/C13H21N/c1-4-11(2)10-14-12(3)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3
    • InChI Key: VOWTWTNWYPEPNV-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1)(C)NCC(C)CC

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(2-methylbutyl)(1-phenylethyl)amine Suppliers

Amadis Chemical Company Limited
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(CAS:1042527-22-9)(2-methylbutyl)(1-phenylethyl)amine
Order Number:A992466
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:00
Price ($):256.0/742.0
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Additional information on (2-methylbutyl)(1-phenylethyl)amine

Chemical Profile of (2-methylbutyl)(1-phenylethyl)amine (CAS No. 1042527-22-9)

(2-methylbutyl)(1-phenylethyl)amine, identified by the CAS number 1042527-22-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative exhibits a unique structural configuration that positions it as a valuable intermediate in the development of novel therapeutic agents. The compound's molecular framework, featuring a combination of an isobutyl group and a phenylethyl moiety, contributes to its distinct chemical properties and potential biological activities.

The structural composition of (2-methylbutyl)(1-phenylethyl)amine lends itself to diverse chemical modifications, making it a versatile building block in synthetic chemistry. The presence of both alkyl and aromatic substituents enhances its reactivity, allowing for the introduction of various functional groups that can tailor its pharmacological profile. Such structural features are particularly relevant in the design of molecules targeting specific biological pathways, where precise molecular interactions are crucial for efficacy and selectivity.

In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives like (2-methylbutyl)(1-phenylethyl)amine. Research has highlighted its possible role as a precursor in the synthesis of compounds with analgesic, anti-inflammatory, and neuropharmacological properties. The compound's ability to modulate neurotransmitter systems has been a focal point in studies aimed at developing treatments for central nervous system disorders. Its unique stereochemistry and electronic distribution make it an attractive candidate for further investigation into its pharmacodynamic effects.

Advances in computational chemistry have enabled more sophisticated modeling of molecular interactions, which has been instrumental in understanding the binding affinity and metabolic stability of (2-methylbutyl)(1-phenylethyl)amine. These studies have provided insights into how modifications to its structure can enhance drug-like properties such as solubility, bioavailability, and metabolic clearance. Such information is critical for optimizing lead compounds during drug discovery pipelines, ensuring that promising candidates progress efficiently through preclinical and clinical development.

The synthesis of (2-methylbutyl)(1-phenylethyl)amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Recent methodologies have focused on greener synthetic routes, employing catalytic systems that minimize waste and energy consumption. These approaches align with the broader trend in pharmaceutical manufacturing towards sustainability and environmental responsibility. The development of efficient synthetic protocols not only improves cost-effectiveness but also enhances the scalability of producing this valuable intermediate.

Evaluation of the toxicological profile of (2-methylbutyl)(1-phenylethyl)amine is essential for assessing its safety in preclinical and clinical settings. Studies have been conducted to investigate its acute and chronic toxicity, as well as potential long-term effects on organ systems. These assessments provide critical data for regulatory submissions and ensure that any therapeutic applications are grounded in robust safety evaluations. The compound's biodegradability and environmental impact are also considerations that contribute to its overall risk assessment.

The intersection of traditional organic synthesis with modern biocatalysis has opened new avenues for producing complex amine derivatives like (2-methylbutyl)(1-phenylethyl)amine. Enzymatic methods offer precision and selectivity that complement traditional chemical approaches, enabling the creation of enantiomerically pure compounds with minimal byproduct formation. This synergy between synthetic chemistry and biotechnology represents a significant advancement in drug development, allowing for more tailored molecular architectures with improved pharmacological profiles.

The future prospects for (2-methylbutyl)(1-phenylethyl)amine are promising, with ongoing research exploring its potential applications in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to novel derivatives with enhanced efficacy and reduced side effects. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:1042527-22-9)(2-methylbutyl)(1-phenylethyl)amine
A992466
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/742.0
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